BenchChemオンラインストアへようこそ!

2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid

Medicinal Chemistry Lipophilicity ADME Property Optimization

2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid is a heterocyclic amino acid derivative featuring a 3-vinylazetidine core, a tert-butoxycarbonyl (Boc) protecting group, and a free acetic acid moiety. This compound (C12H19NO4, MW 241.28 g/mol) is employed as a strategic building block in the synthesis of bioactive molecules, where its orthogonal functional groups enable rapid diversification of the azetidine scaffold.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 1936276-02-6
Cat. No. B2839681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid
CAS1936276-02-6
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C=C
InChIInChI=1S/C12H19NO4/c1-5-12(6-9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)
InChIKeyRWVLQUMDJJEKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid (CAS 1936276-02-6): A Specialized Building Block for Medicinal Chemistry


2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid is a heterocyclic amino acid derivative featuring a 3-vinylazetidine core, a tert-butoxycarbonyl (Boc) protecting group, and a free acetic acid moiety [1]. This compound (C12H19NO4, MW 241.28 g/mol) is employed as a strategic building block in the synthesis of bioactive molecules, where its orthogonal functional groups enable rapid diversification of the azetidine scaffold . Its structure provides a unique combination of reactivity handles not found in simpler azetidine analogs.

Why 2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid Cannot Be Replaced by Generic Azetidine Analogs


The strategic value of 2-{1-[(tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid lies in its precisely arranged functional groups. Simply substituting it with a saturated N-Boc-3-azetidineacetic acid (CAS 183062-96-6) results in a loss of the vinyl handle, significantly lowering lipophilicity and precluding access to key C–C bond-forming reactions. Conversely, replacing it with the corresponding ethyl ester (CAS 158602-35-8) eliminates the free carboxylic acid, which is essential for direct amide coupling or coordination chemistry. The quantitative evidence below demonstrates that the target compound occupies a unique chemical space with a distinct set of measurable properties, making it a non-interchangeable intermediate for specific synthetic strategies [1].

Quantitative Differentiator Guide: 2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid


Enhanced Lipophilicity vs. Saturated N-Boc-3-azetidineacetic Acid

The introduction of a 3-ethenyl substituent significantly increases the computed lipophilicity (XLogP3) compared to the saturated parent compound N-Boc-3-azetidineacetic acid [1]. This quantitative increase in LogP directly influences passive membrane permeability predictions and is a critical differentiator for program leads where achieving a specific lipophilic range is essential for ADME profiles [2].

Medicinal Chemistry Lipophilicity ADME Property Optimization

Hydrogen Bond Donor Capability vs. Ethyl Ester Analog

As a free carboxylic acid, the target compound possesses a hydrogen bond donor (HBD) count of 1, an essential feature for biological target engagement and supramolecular chemistry. Its direct analog, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8), has an HBD count of 0, categorically precluding it from acting as an H-bond donor in the same manner [1][2].

Organic Synthesis Protecting Group Strategy Molecular Recognition

Functional Utility as a Chiral Building Block in Complex Molecule Synthesis

The compound's architecture allows it to function as a key intermediate in stereoselective synthesis. A published downstream synthetic route demonstrates its activation into a mixed anhydride at -15 °C, followed by coupling with (S)-(+)-4-phenyl-2-oxazolidinone to yield a chiral oxazolidinone derivative (40-4) in 87% yield after purification [1]. This contrasts with simpler protected azetidines, which lack the steric bulk and electronic characteristics of the 3,3-disubstituted vinyl-acetic acid system necessary for achieving comparable diastereoselection in the subsequent steps.

Asymmetric Synthesis Process Chemistry Pharmaceutical Intermediates

Molecular Weight Advantage Over Cbz-Protected Analog for Fragment-Based Drug Discovery

The target compound's molecular weight of 241.28 g/mol keeps it within the optimal range for fragment-based screening (Rule of Three: MW < 300). The corresponding Cbz-protected analog (2-{1-[(benzyloxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid, CAS 2580236-55-9) has a significantly higher molecular weight of 275.30 g/mol, a 14% increase. This higher mass introduces unnecessary bulk, potentially reducing ligand efficiency if incorporated into a fragment hit [1][2].

Fragment-Based Drug Discovery Lead Optimization Chemical Proteomics

Optimal Procurement Scenarios for 2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid


Medicinal Chemistry Lead Optimization Requiring Elevated LogP

When an active azetidine series requires a controlled increase in lipophilicity to improve passive permeability, this compound provides a direct +0.7 log unit boost over the saturated N-Boc-3-azetidineacetic acid. Its use allows medicinal chemists to probe this SAR parameter without drastically altering the core scaffold [1].

Stereoselective Synthesis of Chiral Heterocycles

This building block is validated for use in asymmetric synthesis, as evidenced by its high-yielding (87%) conversion into a chiral oxazolidinone derivative. Procurement for process chemistry routes requiring reliable diastereoselection at the 3-position of the azetidine ring is a primary application [2].

Assembly of Fragment-Based Screening Libraries

With a molecular weight of 241.28 g/mol and a computed logP of 1.3, this compound adheres to standard 'Rule of Three' criteria for fragment-based drug discovery (FBDD). It is a superior choice over heavier benzyloxycarbonyl-protected analogs, where every Dalton counts for ligand efficiency metrics [3].

Quote Request

Request a Quote for 2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.